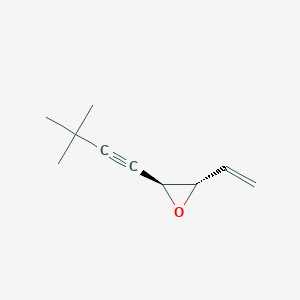
Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Resibufogenin is a naturally occurring bufadienolide compound found in the skin venom gland of the Asiatic toad, Bufo gargarizans. It is a significant component of the traditional Chinese medicine Chansu, which has been used for its various pharmacological effects, including anticancer, cardiotonic, and anti-inflammatory properties . The chemical structure of resibufogenin is similar to that of digitoxigenin, with the IUPAC name 5-[(1R,2S,4R,6R,7R,10S,11S,14S,16R)-14-hydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one .
Preparation Methods
Synthetic Routes and Reaction Conditions: Resibufogenin can be synthesized through various chemical reactions, including the formation of inclusion complexes with β-cyclodextrin and 2-hydroxypropyl-β-cyclodextrin using the co-evaporation method . The molar ratio of resibufogenin to cyclodextrin is approximately 1:2, and the formation of these complexes is confirmed through phase solubility studies, Fourier transform infrared spectroscopy, and thin-layer chromatography .
Industrial Production Methods: Industrial production of resibufogenin involves the extraction from the skin venom gland of Bufo gargarizans. The extraction process includes drying the toad skin, followed by solvent extraction and purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Resibufogenin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to induce apoptosis and caspase-3 and caspase-8 activity, increase Bax/Bcl-2 expression, and inhibit protein expression of cyclin D1, cyclin E, PI3K, p-AKT, p-GSK3β, and β-catenin .
Common Reagents and Conditions: Common reagents used in the reactions involving resibufogenin include proteasome inhibitors like MG132 and GSK-3β inhibitors like SB216763 . These reactions typically occur under controlled laboratory conditions, including specific temperature and pH settings.
Major Products Formed: The major products formed from the reactions involving resibufogenin include various metabolites, such as 5β-hydroxylated-resibufogenin, which has demonstrated significant inhibitory effects on cell growth and the induction of apoptosis in cancer cells .
Scientific Research Applications
Resibufogenin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the notable applications include:
Anti-inflammatory and Antiviral Activities: Resibufogenin demonstrates substantial anti-inflammatory and antiviral activities, suggesting its utility in managing chronic inflammatory disorders and viral infections.
Respiratory Medicine: The compound has shown effectiveness in improving respiratory function and regulating blood pressure, making it a versatile agent in the treatment of respiratory disorders and hypertension.
Mechanism of Action
The mechanism of action of resibufogenin is diverse and impacts various cellular processes. It exerts its effects by inducing apoptosis, inhibiting cell proliferation, and activating specific signaling pathways. For instance, resibufogenin targets the ATP1A1 signaling cascade to induce G2/M phase arrest and inhibit invasion in glioma cells . It also inhibits the phosphorylation of VEGFR2 and its downstream protein kinases FAK and Src in endothelial cells, thereby preventing angiogenesis . Additionally, resibufogenin activates central neurons through an ouabain-like action by inhibiting Na+/K±ATPase .
Comparison with Similar Compounds
Resibufogenin is similar to other bufadienolides, such as cinobufagin and digitoxigenin. it is unique in its specific molecular targets and pathways involved in its mechanism of action. Some of the similar compounds include:
Cinobufagin: Another bufadienolide found in toad venom, known for its cardiotonic and anticancer properties.
Digitoxigenin: A cardiac glycoside with a structure similar to resibufogenin, used in the treatment of heart failure.
Resibufogenin stands out due to its multifaceted pharmacological effects and its potential as a therapeutic agent in various medical domains.
Properties
CAS No. |
173032-92-3 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(2S,3S)-2-(3,3-dimethylbut-1-ynyl)-3-ethenyloxirane |
InChI |
InChI=1S/C10H14O/c1-5-8-9(11-8)6-7-10(2,3)4/h5,8-9H,1H2,2-4H3/t8-,9-/m0/s1 |
InChI Key |
GYINHZXBVAZMNI-IUCAKERBSA-N |
SMILES |
CC(C)(C)C#CC1C(O1)C=C |
Isomeric SMILES |
CC(C)(C)C#C[C@H]1[C@@H](O1)C=C |
Canonical SMILES |
CC(C)(C)C#CC1C(O1)C=C |
Synonyms |
Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















